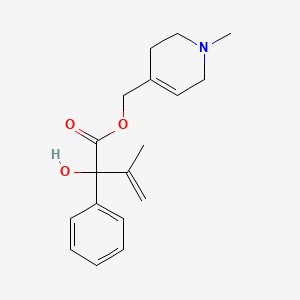
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid with a phenyl group attached to the alpha carbon. The addition of the alpha-isopropenyl group and the (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester moiety further enhances its chemical characteristics, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester involves several steps. One common method includes the esterification of mandelic acid with the appropriate alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace functional groups with nucleophiles like halides or amines under appropriate conditions
Wissenschaftliche Forschungsanwendungen
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other esters of mandelic acid and derivatives with different substituents. For example:
Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester: This compound has a similar structure but differs in the position and type of substituents.
Mandelic acid, 3,4-dimethoxy-alpha-isopropenyl-, 1-methyl-4-piperidyl ester: Another derivative with additional methoxy groups, which may alter its chemical and biological properties
These comparisons highlight the uniqueness of mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester in terms of its specific substituents and resulting properties.
Eigenschaften
CAS-Nummer |
93101-33-8 |
|---|---|
Molekularformel |
C18H23NO3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C18H23NO3/c1-14(2)18(21,16-7-5-4-6-8-16)17(20)22-13-15-9-11-19(3)12-10-15/h4-9,21H,1,10-13H2,2-3H3 |
InChI-Schlüssel |
NUPKLSAGLYZCLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


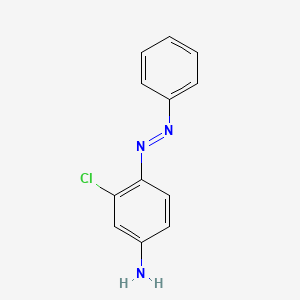
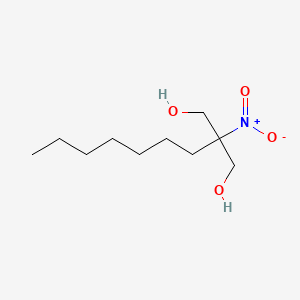
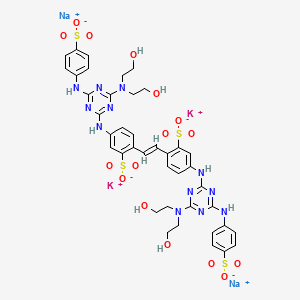
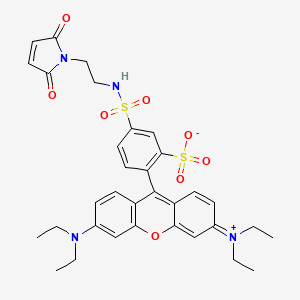
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
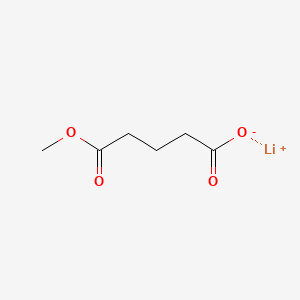
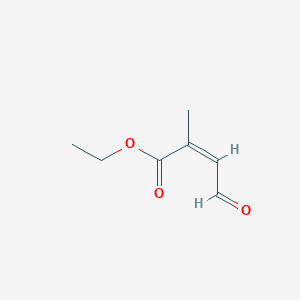
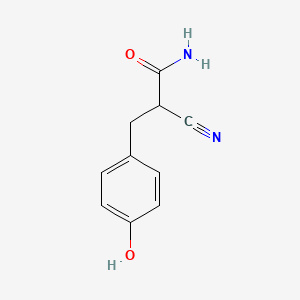
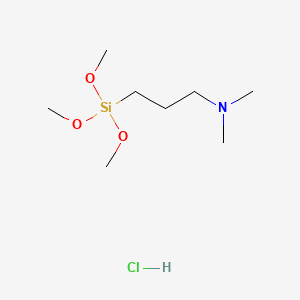
![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
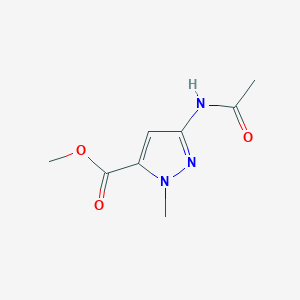
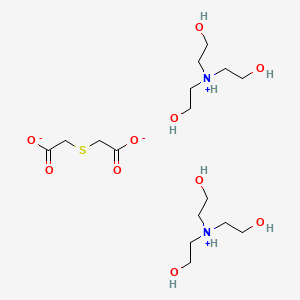
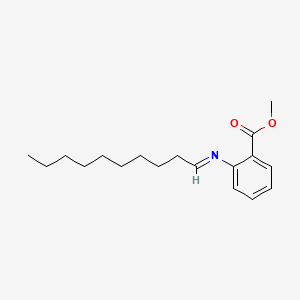
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
